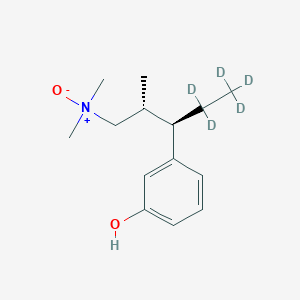
Tapentadol-d5 N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tapentadol-d5 N-Oxide is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Tapentadol, a centrally acting opioid analgesic. The compound is often utilized in analytical and bioanalytical studies to understand the pharmacokinetics and metabolism of Tapentadol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tapentadol-d5 N-Oxide typically involves the introduction of a deuterium label into the Tapentadol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the oxidation process. The reaction conditions often involve controlled temperature and pressure to ensure the stability of the deuterium label.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. Quality control measures are stringent to ensure the consistency and reliability of the compound for research purposes.
化学反応の分析
Types of Reactions
Tapentadol-d5 N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion to its N-oxide form.
Reduction: Potential reduction back to Tapentadol-d5.
Substitution: Possible substitution reactions at the phenolic or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: this compound.
Reduction: Tapentadol-d5.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tapentadol-d5 N-Oxide is extensively used in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of Tapentadol.
Biology: Investigating the metabolic pathways and biological effects of Tapentadol.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Tapentadol for better therapeutic applications.
Industry: Quality control and validation of analytical methods for Tapentadol and its metabolites.
作用機序
Tapentadol-d5 N-Oxide exerts its effects through its parent compound, Tapentadol, which acts as a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor. The dual mechanism of action involves binding to the mu-opioid receptors to produce analgesia and inhibiting the reuptake of norepinephrine to enhance pain relief. The N-oxide form is primarily used to study these mechanisms in a controlled manner.
類似化合物との比較
Similar Compounds
Tapentadol: The parent compound with similar analgesic properties.
Tramadol: Another centrally acting analgesic with dual mechanisms of action.
Oxycodone: A potent opioid analgesic with a different mechanism of action.
Uniqueness
Tapentadol-d5 N-Oxide is unique due to its stable isotope label, which allows for precise analytical studies. It provides insights into the metabolic and pharmacokinetic profiles of Tapentadol without interference from endogenous compounds. This makes it a valuable tool in both preclinical and clinical research settings.
特性
CAS番号 |
1346603-32-4 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
242.37 g/mol |
IUPAC名 |
(2R,3R)-4,4,5,5,5-pentadeuterio-3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide |
InChI |
InChI=1S/C14H23NO2/c1-5-14(11(2)10-15(3,4)17)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m0/s1/i1D3,5D2 |
InChIキー |
QJMYEQICSAOVMO-ODWVCUCBSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O)[C@@H](C)C[N+](C)(C)[O-] |
正規SMILES |
CCC(C1=CC(=CC=C1)O)C(C)C[N+](C)(C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


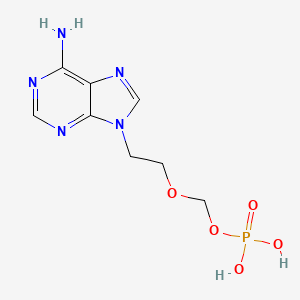
![2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate](/img/structure/B13404089.png)
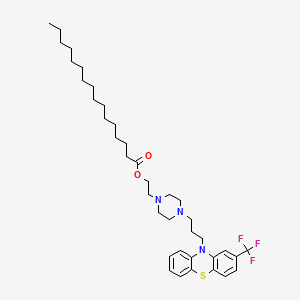
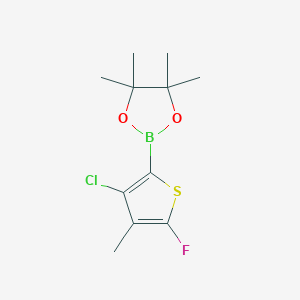
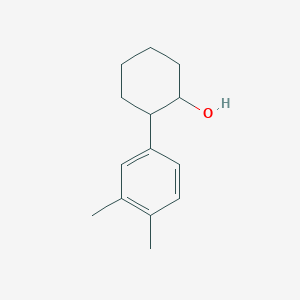
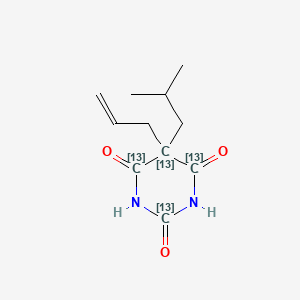

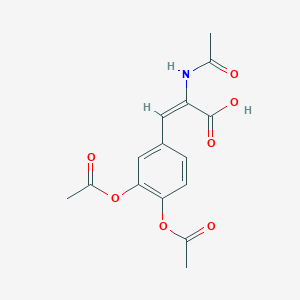
![N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)
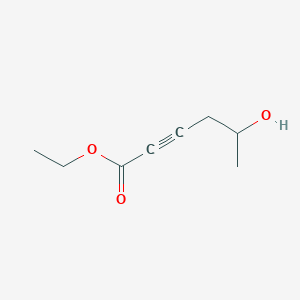
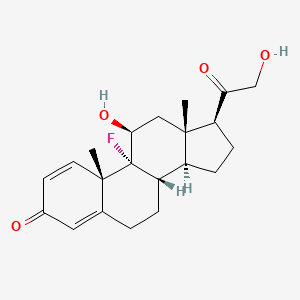
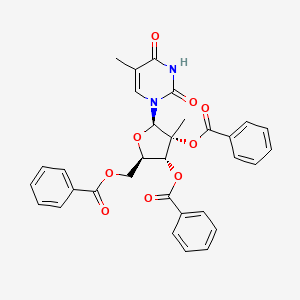

![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
